molecular formula C18H24FN3O2S2 B2905359 5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049392-02-0

5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2905359
CAS No.: 1049392-02-0
M. Wt: 397.53
InChI Key: TXURVMWYAWDVCV-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene sulfonamides. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a piperazine moiety substituted with a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. This can be achieved through the sulfonation of thiophene followed by the introduction of the ethyl group. The piperazine moiety is then introduced through a nucleophilic substitution reaction with 2-fluorophenylpiperazine. The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The thiophene sulfonamide core can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
  • 5-ethyl-N-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
  • 5-ethyl-N-(2-(4-(2-methylphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

Uniqueness

5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding interactions, making it a valuable candidate for further research and development.

Properties

IUPAC Name

5-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2S2/c1-2-15-7-8-18(25-15)26(23,24)20-9-10-21-11-13-22(14-12-21)17-6-4-3-5-16(17)19/h3-8,20H,2,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXURVMWYAWDVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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